Murexide

Vue d'ensemble

Description

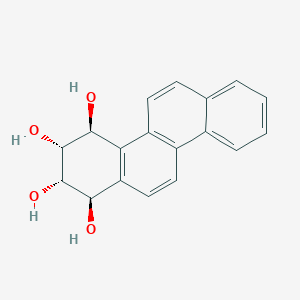

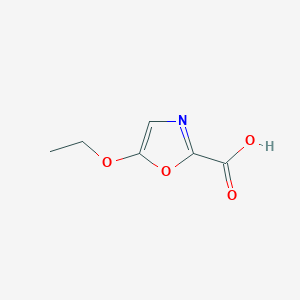

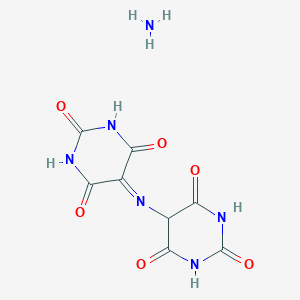

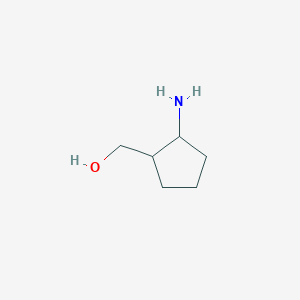

C₈H₅N₅O₆·NH₃ . It is the ammonium salt of purpuric acid and has been widely used in analytical chemistry as a complexometric indicator for titrations involving calcium, copper, nickel, cobalt, and other metal ions . Murexide is known for its vibrant color changes, making it a valuable tool in various chemical analyses.

Applications De Recherche Scientifique

Murexide has a wide range of applications in scientific research:

Analytical Chemistry: It is used as a complexometric indicator for titrations involving metal ions.

Photocatalysis: This compound has been used in the photocatalytic degradation of dyes and pollutants.

Supercapacitors: This compound has been employed as a capping agent for the fabrication of magnetite anodes in supercapacitors, enhancing their performance.

Biological Research: This compound is used as an inhibitor of dihydrofolate reductase and as an enhancer of sonochemical destruction of chlorinated hydrocarbon pollutants.

Mécanisme D'action

Target of Action

Murexide, also known as ammonium purpurate or MX, is primarily used as an indicator reagent in analytical chemistry . Its primary targets are metal ions, most often calcium ions, but also copper, nickel, cobalt, thorium, and rare-earth metals .

Mode of Action

This compound functions as a tridentate ligand , meaning it can bind to its target metal ions at three points. This binding is facilitated by the unique chemical structure of this compound, which includes multiple oxygen and nitrogen atoms that can donate electron pairs to form coordinate covalent bonds with metal ions .

Biochemical Pathways

The this compound test for uric acid involves the degradative oxidation of uric acid by means of nitric acid, followed by a combination to yield a two-ring product, purpuric acid . This gives a purple color on addition of ammonia . The reaction sequence involves various compounds, including alloxan, alloxantin, dialuric acid, nitramines, parabanic acid, purpuric acid, uramil, and uric acid .

Pharmacokinetics

It is known that this compound is a purple solid that is soluble in water , which suggests that it could be readily absorbed and distributed in aqueous environments.

Result of Action

The result of the this compound reaction is the formation of ammonium purpurate or this compound, which produces a purple coloration . This color change is used as an indicator in complexometric titrations, helping to determine the endpoint of the titration .

Action Environment

The action of this compound is influenced by the pH of the environment. Aqueous solutions of this compound are yellow at low pH, reddish-purple in weakly acidic solutions, and blue-purple in alkaline solutions . Therefore, the pH of the solution can significantly influence the action, efficacy, and stability of this compound.

Analyse Biochimique

Biochemical Properties

Murexide plays a significant role in biochemical reactions, particularly in the identification of uric acid. The this compound test, which involves the degradative oxidation of uric acid by nitric acid, is commonly used in many laboratory settings . The reaction yields a two-ring product, purpuric acid, which gives a purple color on the addition of ammonia .

Cellular Effects

The cellular effects of this compound are primarily observed in its interactions with neurochemicals. A study highlighted the use of a this compound-derived in vitro electrochemical sensor for the simultaneous determination of tryptamine, serotonin, and dopamine . This indicates that this compound can influence cell function by interacting with these neurochemicals.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with uric acid. The reaction of uric acid with dilute nitric acid, followed by the addition of ammonia, results in the formation of ammonium purpurate or this compound . This reaction is irreversible and involves a complex sequence of degradation and oxidation processes .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily observed in its stability during the this compound test. The reaction mixture is heated to dryness, indicating that this compound can withstand high temperatures .

Metabolic Pathways

This compound is involved in the metabolic pathway of uric acid degradation. The reaction of uric acid with nitric acid, followed by the addition of ammonia, forms this compound . This process involves several intermediate compounds and enzymes.

Méthodes De Préparation

Murexide can be synthesized through several methods:

Analyse Des Réactions Chimiques

Murexide undergoes various chemical reactions, including:

Complexation: this compound forms complexes with metal ions such as calcium, copper, nickel, and cobalt.

Photocatalytic Degradation: This compound can be degraded using photocatalysis with oxalic acid as a catalyst.

Comparaison Avec Des Composés Similaires

Murexide is unique in its ability to form highly colored complexes with metal ions, making it a valuable indicator in analytical chemistry. Similar compounds include:

Eriochrome Black T: Used as an indicator for complexometric titrations involving calcium and magnesium.

Calmagite: Another complexometric indicator used for titrations involving calcium and magnesium.

Xylenol Orange: Used as an indicator for titrations involving various metal ions.

This compound stands out due to its distinct color changes and its ability to form stable complexes with a wide range of metal ions, making it a versatile tool in chemical analysis.

Propriétés

Numéro CAS |

3051-09-0 |

|---|---|

Formule moléculaire |

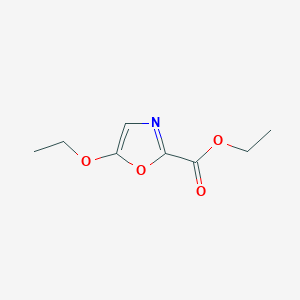

C8H8N6O6 |

Poids moléculaire |

284.19 g/mol |

Nom IUPAC |

azanium;2,6-dioxo-5-[(2,4,6-trioxo-1,3-diazinan-5-yl)imino]pyrimidin-4-olate |

InChI |

InChI=1S/C8H5N5O6.H3N/c14-3-1(4(15)11-7(18)10-3)9-2-5(16)12-8(19)13-6(2)17;/h1H,(H2,10,11,14,15,18)(H2,12,13,16,17,19);1H3 |

Clé InChI |

CKUIXUMHBVWXEB-UHFFFAOYSA-N |

SMILES |

C1(C(=O)NC(=O)NC1=O)N=C2C(=O)NC(=O)NC2=O.N |

SMILES canonique |

C1(C(=O)NC(=O)NC1=O)N=C2C(=O)NC(=O)N=C2[O-].[NH4+] |

Key on ui other cas no. |

3051-09-0 |

Synonymes |

5-[(Hexahydro-2,4,6-trioxo-5-pyrimidinyl)imino]-2,4,6(1H,3H,5H)pyrimidinetrione Monoammonium Salt; 5,5’-Nitrilodibarbituric Acid Monoammonium Salt; Murexide ; Ammonium 5-(2,4,6-trioxoperhydropyrimidin-5-ylideneamino)barbiturate; Ammonium Purpurate; P |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of murexide?

A1: this compound has the molecular formula C8H8N6O6 and a molecular weight of 284.19 g/mol. []

Q2: What are the key spectroscopic features of this compound?

A2: this compound exhibits distinct spectroscopic properties. It has an absorption maximum (λmax) at 520 nm in its free form and at 480 nm when complexed with calcium. [, ] This shift in absorbance is the basis for its use as a metallochromic indicator. [] Additionally, this compound displays a characteristic Raman spectrum, which has been extensively studied alongside its surface-enhanced Raman scattering (SERS) properties, especially in complexation studies with metal ions. [, ]

Q3: How does this compound interact with metal ions?

A3: this compound acts as a tridentate ligand, coordinating metal ions through its oxygen and nitrogen atoms. [] It forms stable complexes with various metal ions, including calcium (Ca2+), zinc (Zn2+), copper (Cu2+), nickel (Ni2+), cobalt (Co2+), and others. [, , , , , , , ] The stability of these complexes is influenced by factors like pH, ionic strength, and the nature of the metal ion. [, ]

Q4: What are the applications of this compound in analytical chemistry?

A4: this compound's ability to form colored complexes with metal ions makes it a valuable indicator in complexometric titrations, particularly for determining calcium concentrations in various samples, including serum and saliva. [, , , ] Furthermore, its use extends to the simultaneous determination of multiple metal ions like copper, lead, cadmium, and zinc using electrochemical techniques like adsorptive stripping voltammetry. [] this compound also finds application in studying the kinetics and thermodynamics of metal complexation reactions. [, , , , ]

Q5: Can this compound be used to study intracellular calcium signaling?

A5: While this compound itself is membrane-permeant, researchers have developed membrane-impermeant derivatives like purpurate-3,3'diacetic acid (PDAA) and 1,1'- dimethylpurpurate-3,3'diacetic acid (DMPDAA). These analogs allow for the measurement of calcium transients inside muscle fibers without entering the sarcoplasmic reticulum. []

Q6: Does this compound exhibit catalytic properties?

A6: While this compound itself is not a catalyst, studies have explored its degradation using catalysts. For instance, zinc oxide nanoparticles have been shown to catalytically degrade this compound in the presence of sodium borohydride (NaBH4), a reaction monitored through UV-Vis spectrophotometry. []

Q7: What is known about the stability and degradation of this compound?

A7: this compound can decompose in both acidic and alkaline solutions. [, ] The rate of decomposition is influenced by factors such as pH, temperature, and ionic strength. [, ] Research indicates that this compound decomposition in acidic solutions follows first-order kinetics, with the rate constant being dependent on the concentration of strong acids. [] In alkaline solutions, the decomposition is influenced by ionic strength, suggesting that interactions between charged species play a role in the reaction mechanism. []

Q8: What is the environmental impact of this compound?

A8: Although this compound itself is not acutely toxic, it represents a class of organic dyes often found in industrial effluents, posing potential risks to aquatic ecosystems. As a result, significant research focuses on removing this compound from wastewater using various adsorbents. [, , , , , ]

Q9: What materials have been investigated for this compound removal from wastewater?

A9: Various materials, including activated carbon derived from waste biomass, pomegranate bark, and tin oxide nanoparticles loaded on activated carbon, have been studied for their this compound adsorption capabilities. [, , , , , ] These studies often involve evaluating the influence of parameters like pH, temperature, contact time, and adsorbent dosage on dye removal efficiency. [, , ]

Q10: Have computational methods been applied to study this compound?

A10: Yes, computational chemistry techniques like Density Functional Theory (DFT) have been employed to study this compound's molecular properties and interactions with metal ions. These studies provide insights into the electronic structure, vibrational frequencies, and binding affinities of this compound complexes. [, ]

Q11: Are there structure-activity relationship (SAR) studies on this compound derivatives?

A11: While limited information is available specifically on this compound SAR, the development of membrane-impermeant analogs like PDAA and DMPDAA highlights the potential for modifying its structure to alter its properties, such as membrane permeability and cellular localization. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

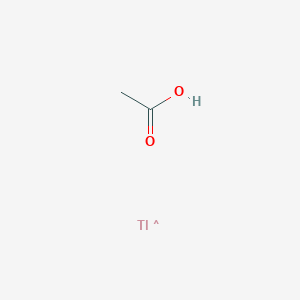

![1,6-Dihydro-2-(hydroxymethyl)-6-oxo-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B42268.png)